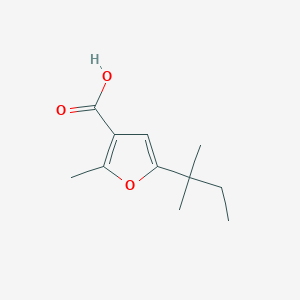
1-(2-Fluoroethyl)piperidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)piperidine-3-sulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their broad-spectrum antibacterial and antitumor properties. This compound has a molecular formula of C7H16ClFN2O2S and a molecular weight of 246.73.
Méthodes De Préparation
The synthesis of 1-(2-Fluoroethyl)piperidine-3-sulfonamide can be achieved through various synthetic routes. One efficient method involves a multicomponent reaction catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature . This reaction involves the coupling of β-ketoesters, aromatic aldehydes, and aromatic amines to form the desired piperidine scaffold . Industrial production methods may vary, but they typically involve similar multicomponent reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Fluoroethyl)piperidine-3-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include methanol as a solvent and catalysts like TMSI . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)piperidine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance mechanisms.
Medicine: Its antitumor properties are explored in cancer research for developing new therapeutic agents.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular pathways depending on its specific application.
Comparaison Avec Des Composés Similaires
1-(2-Fluoroethyl)piperidine-3-sulfonamide can be compared with other sulfonamides such as sulfamethazine and sulfadiazine . While all these compounds share a common sulfonamide group, this compound is unique due to its piperidine scaffold and the presence of a fluoroethyl group. This structural uniqueness may confer different biological activities and chemical reactivity compared to other sulfonamides.
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Propriétés
Formule moléculaire |
C7H15FN2O2S |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)piperidine-3-sulfonamide |
InChI |
InChI=1S/C7H15FN2O2S/c8-3-5-10-4-1-2-7(6-10)13(9,11)12/h7H,1-6H2,(H2,9,11,12) |
Clé InChI |
PMIRAEFYYPBWBH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CCF)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



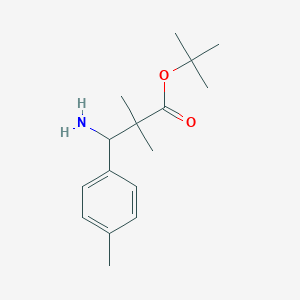
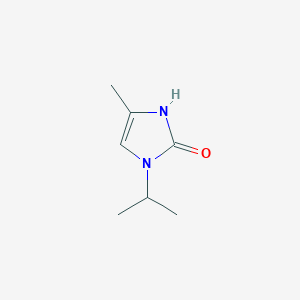
![tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13234974.png)
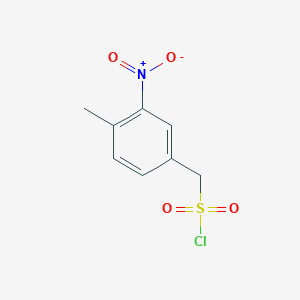
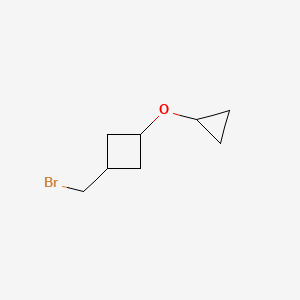
![2-{[1-(4-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13234993.png)
![2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235001.png)
![N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13235005.png)
![1-[(4-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13235014.png)
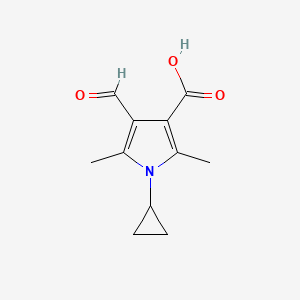
![4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13235023.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13235030.png)
